molecular formula C8H11NO3 B13788380 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)

1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)

Cat. No.: B13788380
M. Wt: 169.18 g/mol
InChI Key: CERYIXIPCOZUPI-RITPCOANSA-N
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Description

1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) is a complex organic compound with a unique structure that includes a fused pyrrolo-oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes, followed by dehydrogenation using N-bromosuccinimide . The reaction conditions often require the presence of catalysts such as anhydrous zinc chloride to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Activated manganese dioxide in toluene.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted pyrrolo-oxazole compounds.

Scientific Research Applications

1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) is unique due to its specific ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(5R,7aS)-5-ethyl-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione

InChI

InChI=1S/C8H11NO3/c1-2-5-3-4-6-7(10)12-8(11)9(5)6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

CERYIXIPCOZUPI-RITPCOANSA-N

Isomeric SMILES

CC[C@@H]1CC[C@@H]2N1C(=O)OC2=O

Canonical SMILES

CCC1CCC2N1C(=O)OC2=O

Origin of Product

United States

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